molecular formula C9H11ClN2OS B11758539 6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one

6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one

Cat. No.: B11758539
M. Wt: 230.72 g/mol
InChI Key: GOZSCSYHNNZXGQ-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one is a heterocyclic compound that contains a thienoazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-methylthieno[3,2-b]azepin-5-one with ammonia or an amine source to introduce the amino group at the 6-position. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.

    Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylthieno[3,2-b]azepin-5-one: Lacks the amino group at the 6-position.

    6-Amino-2-chloro-4-methylthieno[3,2-b]azepin-5-one: Similar structure but without the tetrahydro modification.

    4-Methyl-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one: Lacks both the amino and chloro groups.

Uniqueness

6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one is unique due to the presence of both the amino and chloro groups, as well as the tetrahydro modification. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11ClN2OS

Molecular Weight

230.72 g/mol

IUPAC Name

6-amino-2-chloro-4-methyl-7,8-dihydro-6H-thieno[3,2-b]azepin-5-one

InChI

InChI=1S/C9H11ClN2OS/c1-12-6-4-8(10)14-7(6)3-2-5(11)9(12)13/h4-5H,2-3,11H2,1H3

InChI Key

GOZSCSYHNNZXGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC(C1=O)N)SC(=C2)Cl

Origin of Product

United States

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